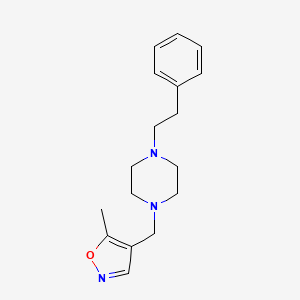

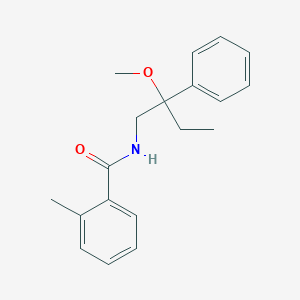

5-Metil-4-((4-fenetilpiperazin-1-il)metil)isoxazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazoles are a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen atom and one nitrogen atom in adjacent positions. The compound "5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole" is not directly mentioned in the provided papers, but these papers discuss various isoxazole derivatives and their synthesis, structure, and reactivity, which can be relevant to understanding the compound .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the aprotic decomposition of 5-amino-3, 4-dimethyl-isoxazole with excess isoamyl nitrite in aromatic solvents leads to the formation of 5-aryl- and 5-heteroaryl-isoxazoles . Another method involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate to obtain a scaffold for further functionalized isoxazole derivatives . These methods highlight the versatility of isoxazole synthesis, which could be applied to the synthesis of "5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole".

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can exhibit tautomerism, as seen in the case of 5-hydroxyisoxazoles and isoxazol-5-ones, which exist in different forms depending on the solvent polarity . The presence of substituents on the isoxazole ring can influence the tautomeric equilibrium and the overall stability of the molecule. The crystal structure of certain isoxazole derivatives, such as azo dyes, has been determined by X-ray diffraction, providing insights into the molecular geometry and electronic distribution .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including electrophilic substitution due to the inductive effect of the oxygen atom, which imparts an electrophilic character to the isoxazole ring . Additionally, isoxazole compounds can participate in multicomponent reactions, as demonstrated by the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones through a reaction between β-ketoester, hydroxylamine, and aromatic aldehydes . The reactivity of isoxazole derivatives can be further modified by introducing different substituents, leading to a wide range of potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the basicity of isoxazole and its derivatives has been recorded, with isoxazol-5-ones being acids comparable in strength to carboxylic acids . The presence of substituents can also affect the solubility, melting point, and stability of the isoxazole compounds. Spectroscopic techniques such as IR, NMR, and MS are commonly used to characterize these compounds and provide information about their functional groups and molecular environment .

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y química medicinal

Los isoxazoles sirven como andamios privilegiados en el descubrimiento de fármacos. Se encuentran comúnmente en medicamentos disponibles comercialmente debido a sus diversas actividades biológicas. Los investigadores han explorado diversas rutas sintéticas para acceder a los isoxazoles sin depender de catalizadores metálicos. Estos métodos libres de metales son más ecológicos y abordan los inconvenientes asociados con las reacciones catalizadas por metales .

Propiedades anticancerígenas

Los estudios han investigado los efectos citotóxicos de los isoxazoles 3,4,5-trisustituidos. Estos derivados exhiben una actividad prometedora contra las células cancerosas. Los investigadores han logrado rendimientos superiores al 65% para los derivados de (E)-3,5-dimetil-4-(R-fenildiazenil)isoxazol, enfatizando su potencial como agentes anticancerígenos .

Ciencia de los materiales

Más allá de las aplicaciones biológicas, los isoxazoles encuentran utilidad en la ciencia de los materiales. Sus propiedades electrónicas únicas los convierten en candidatos interesantes para semiconductores orgánicos, sensores y dispositivos optoelectrónicos.

En resumen, el 5-Metil-4-((4-fenetilpiperazin-1-il)metil)isoxazol es prometedor en diversos campos. Su síntesis a través de rutas libres de metales y la exploración de sus actividades biológicas contribuyen a nuestra comprensión de este intrigante compuesto . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Safety and Hazards

The safety data sheet for a similar compound, “4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Isoxazole and piperazine, structural components of this compound, are often found in drugs and bioactive molecules. Isoxazole rings are present in several drugs and exhibit various biological activities . Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors.

Propiedades

IUPAC Name |

5-methyl-4-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-15-17(13-18-21-15)14-20-11-9-19(10-12-20)8-7-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZOUSDVOBAMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)

![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)

![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B2520601.png)

![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)

![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)